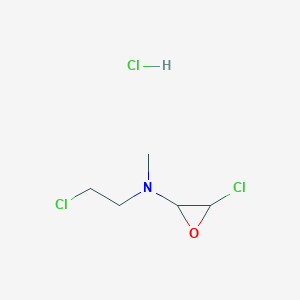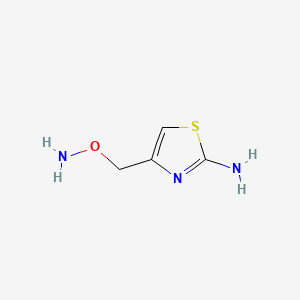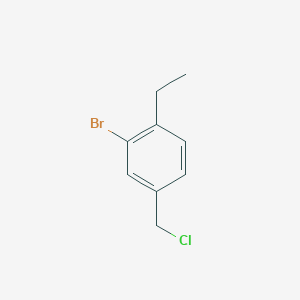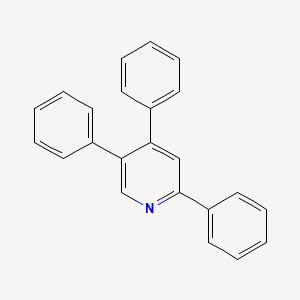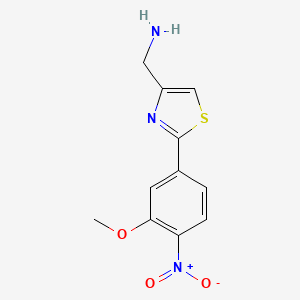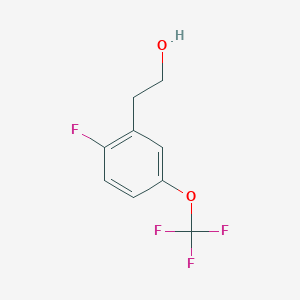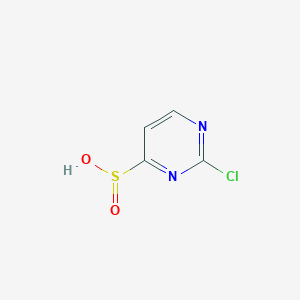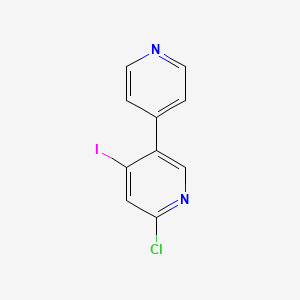
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene is an organofluorine compound characterized by the presence of both chlorodifluoromethyl and difluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene typically involves the introduction of fluorinated groups onto a benzene ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For example, difluoromethylation can be performed using difluoromethyltrimethylsilane in the presence of a base . Another approach involves the use of difluorocarbene precursors, which react with benzene derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. . The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It can be employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: The compound’s unique properties make it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and processes. The compound’s ability to undergo specific chemical reactions allows it to modify biological molecules and influence their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)-4-(difluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a chlorodifluoromethyl group.
1-(Difluoromethyl)-4-(fluoromethyl)benzene: Contains a fluoromethyl group in place of the chlorodifluoromethyl group.
Uniqueness
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene is unique due to the presence of both chlorodifluoromethyl and difluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
2629-65-4 |
|---|---|
Fórmula molecular |
C8H5ClF4 |
Peso molecular |
212.57 g/mol |
Nombre IUPAC |
1-[chloro(difluoro)methyl]-4-(difluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4/c9-8(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,7H |
Clave InChI |
SHPRFEOVDFSXAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)F)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


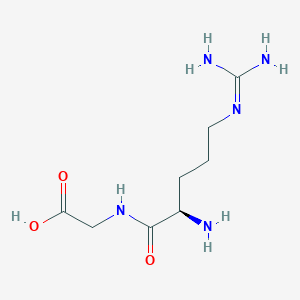
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
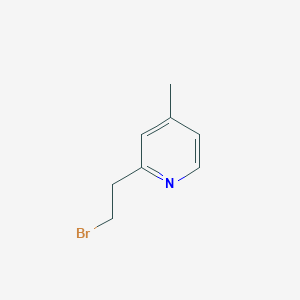
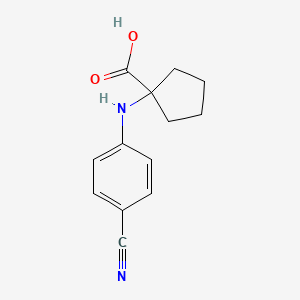
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
